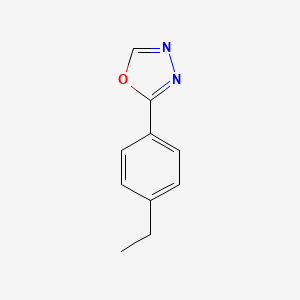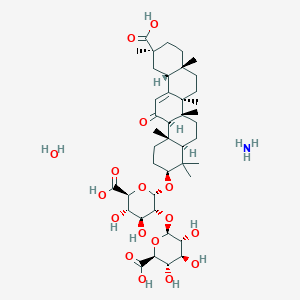
5-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C8H12Cl2N4 . It is a solid substance and has a molecular weight of 200.67 . The IUPAC name for this compound is 5-(piperazin-1-yl)pyrimidine hydrochloride .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride is 1S/C8H12N4.ClH/c1-3-12(4-2-9-1)8-5-10-7-11-6-8;/h5-7,9H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
5-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride is a solid substance . It has a molecular weight of 200.67 . The compound is stored in a sealed, dry environment at room temperature .Scientific Research Applications
1. Antidepressant Applications and Serotonin Receptor Targeting
The structure and function of the 5-HT1A receptor, a critical component in the brain's serotonin system, are essential for modulating the release of serotonin and other neurotransmitters related to depression. Compounds with piperazine, piperidine, and pyrimidine functional groups, similar to 5-Chloro-2-(piperazin-1-yl)pyrimidine, are found to target the 5-HT1A receptor effectively. These compounds are being explored for their potential antidepressant effects, indicating the significance of such functional groups in the development of clinical drugs for depression (Le Wang et al., 2019).
2. Metabolic Pathways and Disposition of Arylpiperazine Derivatives
Arylpiperazine derivatives, including structures similar to 5-Chloro-2-(piperazin-1-yl)pyrimidine, are clinically used for treating depression, psychosis, and anxiety. These compounds undergo extensive metabolism, including N-dealkylation, and have varied affinities for serotonin receptors. This demonstrates the therapeutic relevance and the metabolic complexity of such derivatives, contributing to our understanding of their pharmacokinetics and pharmacodynamics (S. Caccia, 2007).
3. Role in Dipeptidyl Peptidase IV Inhibition
Dipeptidyl peptidase IV (DPP IV) inhibitors, including those with pyrimidine structures, play a significant role in treating type 2 diabetes mellitus. The diverse chemical scaffolds like piperazines and pyrimidines, including compounds similar to 5-Chloro-2-(piperazin-1-yl)pyrimidine, have been patented as antidiabetic drugs. This highlights the potential of such compounds in therapeutic applications beyond their initial scope (Laura Mendieta et al., 2011).
4. Importance in DNA Minor Groove Binding
Compounds like Hoechst 33258, which share structural similarities with 5-Chloro-2-(piperazin-1-yl)pyrimidine, are known to bind strongly to the DNA minor groove. This binding specificity is crucial for applications ranging from fluorescent DNA staining to potential roles in radioprotection and as topoisomerase inhibitors. Such insights are invaluable for drug design and understanding DNA-interaction mechanisms (U. Issar & R. Kakkar, 2013).
5. Therapeutic and Catalytic Applications
5-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride and similar compounds find applications in a variety of therapeutic contexts, including their role as key intermediates in the synthesis of complex pharmaceuticals. These compounds' presence in diverse drug molecules, for conditions ranging from mental health disorders to infectious diseases, underscores their versatility and significance in medicinal chemistry (A. Rathi et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Piperazine derivatives, which include this compound, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Some piperazine derivatives have been shown to inhibit certain enzymes . The interaction with these targets can lead to changes in cellular processes, potentially contributing to the compound’s biological and pharmaceutical effects .
Biochemical Pathways
Piperazine derivatives can interact with various biochemical pathways depending on their specific targets .
Result of Action
Some piperazine derivatives have been shown to inhibit certain enzymes, which could lead to changes in cellular processes .
properties
IUPAC Name |
5-chloro-2-piperazin-1-ylpyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRUSDZSNBSXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336613.png)
![3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336621.png)










